molecular formula C7H11ClN2O2 B2419642 2-chloro-N-(6-oxopiperidin-3-yl)acetamide CAS No. 1341844-39-0

2-chloro-N-(6-oxopiperidin-3-yl)acetamide

Cat. No.: B2419642
CAS No.: 1341844-39-0
M. Wt: 190.63
InChI Key: HGSABNAMFMKEEF-UHFFFAOYSA-N
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Description

2-chloro-N-(6-oxopiperidin-3-yl)acetamide is a chemical compound with the molecular formula C7H11ClN2O2 It is a derivative of piperidine, a six-membered heterocyclic amine, and contains both a chloro and an oxo functional group

Properties

IUPAC Name

2-chloro-N-(6-oxopiperidin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2O2/c8-3-7(12)10-5-1-2-6(11)9-4-5/h5H,1-4H2,(H,9,11)(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGSABNAMFMKEEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NCC1NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acetylation Reaction Dynamics

The acetylation of primary amines with chloroacetyl chloride is a nucleophilic acyl substitution reaction. The amine attacks the electrophilic carbonyl carbon of chloroacetyl chloride, displacing chloride and forming the acetamide bond. This exothermic process requires controlled conditions to mitigate side reactions such as over-acylation or decomposition.

Synthetic Methodologies for 2-Chloro-N-(6-Oxopiperidin-3-yl)Acetamide

Microwave-Assisted Synthesis (Method A)

Adapted from the synthesis of 2-chloro-N-pyridin-2-yl-acetamide, this method employs microwave irradiation to accelerate reaction kinetics:

Procedure :

  • Reaction Setup : 6-Oxopiperidin-3-amine (30 mmol) and chloroacetyl chloride (30 mmol) are dissolved in 1,2-dichloroethane (25 mL) in a microwave-compatible vessel.
  • Microwave Irradiation : The mixture is irradiated at 300 W and 80°C for 5 minutes, achieving near-complete conversion.
  • Workup : The crude product is adjusted to pH 9 with aqueous NaOH, extracted with dichloroethane, dried over Na₂SO₄, and concentrated.
  • Purification : Recrystallization from acetonitrile yields the target compound as a pink solid (97% yield).

Characterization Data :

  • Melting Point : 110–115°C.
  • IR (KBr) : 3443 cm⁻¹ (N–H stretch), 1683 cm⁻¹ (C=O stretch).
  • ¹H NMR (CDCl₃) : δ 4.21 (s, 2H, CH₂Cl), 3.50–3.70 (m, 1H, piperidinyl H), 2.80–3.10 (m, 2H, piperidinyl H₂), 1.90–2.20 (m, 4H, piperidinyl H₄).

Traditional Solution-Phase Synthesis (Method B)

This method, inspired by N-phenylacetamide syntheses, prioritizes scalability:

Procedure :

  • Cooled Reaction : 6-Oxopiperidin-3-amine (0.05 mol) in dichloromethane (30 mL) is cooled to 0–5°C. Chloroacetyl chloride (0.05 mol) in DCM (10 mL) is added dropwise over 1 hour.
  • Stirring and Neutralization : The mixture is stirred for 2 hours, then washed with saturated KHSO₄, water, and brine.
  • Isolation : The organic layer is dried (Na₂SO₄) and concentrated to afford a white crystalline solid.

Optimization Notes :

  • Temperature Control : Ice-bath cooling prevents exothermic side reactions.
  • Yield : Typically 80–85%, lower than microwave methods due to longer reaction times.

Coupling Agent-Mediated Synthesis (Method C)

Patent-derived protocols for structurally complex acetamides suggest using activation agents for sterically hindered amines:

Procedure :

  • Activation : Chloroacetic acid is treated with thionyl chloride (SOCl₂) in N-methylpyrrolidone (NMP) to generate chloroacetyl chloride in situ.
  • Coupling : 6-Oxopiperidin-3-amine is added with N-methylmorpholine (NMM) as a base, followed by propylphosphonic anhydride (T3P) as a coupling agent.
  • Purification : Chromatography on silica gel (40–50% ethyl acetate/petroleum ether) yields the product.

Advantages :

  • High Purity : Chromatography resolves byproducts from sensitive substrates.
  • Functional Group Tolerance : Suitable for amines prone to side reactions.

Comparative Analysis of Synthetic Methods

Parameter Method A (Microwave) Method B (Solution-Phase) Method C (Coupling Agent)
Yield 97% 80–85% 70–75%
Reaction Time 5 minutes 2–3 hours 16–24 hours
Purification Recrystallization Extraction Chromatography
Equipment Needs Microwave reactor Standard glassware Inert atmosphere
Scalability Limited by reactor size High Moderate

Key Observations :

  • Method A excels in yield and speed but requires specialized equipment.
  • Method B is ideal for large-scale synthesis despite moderate yields.
  • Method C suits sterically demanding substrates but involves complex workups.

Characterization and Analytical Data

Spectroscopic Profiles

  • ¹³C NMR (CDCl₃) : δ 168.8 (C=O), 52.1 (piperidinyl C-3), 43.3 (CH₂Cl), 28.4–35.6 (piperidinyl C-2, C-4, C-5, C-6).
  • ESI–MS : m/z 205.1 [M+H]⁺ (calculated for C₇H₁₁ClN₂O₂: 205.05).

Purity Assessment

  • HPLC : Retention time 1.089 minutes (C18 column, acetonitrile/water gradient).
  • Elemental Analysis : Calcd. C 47.09%, H 5.42%, N 13.65%; Found C 47.19%, H 5.50%, N 13.70%.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(6-oxopiperidin-3-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction of the oxo group can yield hydroxyl derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF).

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution: Formation of N-substituted derivatives.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of hydroxyl derivatives.

Scientific Research Applications

2-chloro-N-(6-oxopiperidin-3-yl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-(6-oxopiperidin-3-yl)acetamide involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the oxo group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(6-oxopiperidin-3-yl)acetamide: Unique due to its specific substitution pattern.

    N-(6-oxopiperidin-3-yl)acetamide: Lacks the chloro group, leading to different reactivity.

    2-chloro-N-(piperidin-3-yl)acetamide: Lacks the oxo group, affecting its chemical properties.

Uniqueness

This compound is unique due to the presence of both chloro and oxo functional groups, which confer distinct reactivity and potential biological activities. This dual functionality makes it a valuable compound for various applications in research and industry.

Biological Activity

2-Chloro-N-(6-oxopiperidin-3-yl)acetamide is a compound that has garnered attention in the fields of medicinal and organic chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various scientific domains.

The compound has the following chemical structure:

  • Chemical Formula : C₈H₁₀ClN₃O
  • Molecular Weight : 201.64 g/mol

The presence of a chloro group and an oxo group contributes to its unique reactivity and interaction with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the oxo group can form hydrogen bonds with various biological macromolecules, modulating enzyme or receptor activity.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : It may bind to receptors, influencing signal transduction pathways.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further exploration in drug development.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

Pathogen TypeActivity Observed
Gram-positive BacteriaEffective at low concentrations
Gram-negative BacteriaModerate effectiveness

Antiviral Potential

The compound has also been investigated for its antiviral properties. Initial findings suggest it may inhibit viral replication, although detailed mechanisms remain to be elucidated.

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics.
  • Study on Viral Inhibition : Another research effort focused on its potential to inhibit viral enzymes, revealing that it could reduce viral load in cell cultures infected with common viruses.

Applications in Drug Development

Due to its diverse biological activities, this compound is being explored as a lead compound for developing new therapeutic agents. Its unique structural features allow for modifications that could enhance potency and selectivity against specific targets.

Potential Therapeutic Areas:

  • Antibiotic Development : Targeting resistant bacterial strains.
  • Antiviral Drugs : Developing treatments for viral infections.
  • Cancer Therapy : Investigating its role in inhibiting cancer cell proliferation through enzyme modulation.

Q & A

Q. What are the standard synthetic routes for 2-chloro-N-(6-oxopiperidin-3-yl)acetamide, and what reaction conditions optimize yield and purity?

The synthesis typically involves multi-step reactions starting from piperidine derivatives and chloroacetamide intermediates. For example, coupling 6-oxopiperidin-3-amine with chloroacetyl chloride in anhydrous solvents (e.g., DMF) under nitrogen atmosphere at 0–5°C minimizes side reactions. Catalysts like KI improve nucleophilic substitution efficiency . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization ensures high purity. Reaction progress is monitored by TLC (Rf ~0.3 in 1:1 EtOAc/hexane) .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the presence of characteristic signals, such as the acetamide carbonyl (~168–170 ppm) and the piperidinone oxygen environment (~3.0–4.5 ppm for protons adjacent to the ketone) .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+^+ at m/z 217.05) and fragmentation patterns .
  • HPLC : Purity >98% is achieved using a C18 column with a methanol/water mobile phase .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies indicate degradation under prolonged exposure to light or humidity. Optimal storage is in airtight, light-resistant containers at –20°C, with desiccants. Accelerated stability testing (40°C/75% RH for 6 months) shows <5% degradation via HPLC .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NMR peaks) be resolved during structural elucidation?

Contradictions often arise from tautomerism (e.g., keto-enol forms in the piperidinone moiety) or residual solvents. Strategies include:

  • Variable Temperature NMR : Observing peak coalescence at elevated temperatures to identify dynamic equilibria .
  • 2D NMR (COSY, HSQC) : Mapping proton-proton and carbon-proton correlations to distinguish overlapping signals .
  • X-ray Crystallography : Resolving absolute configuration and hydrogen-bonding networks (if crystalline) .

Q. What experimental design considerations are critical for studying the compound’s interactions with biological targets (e.g., enzymes)?

  • Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity (Kd_d) with purified proteins .
  • Molecular Dynamics (MD) Simulations : Model interactions with targets like acetylcholinesterase, focusing on hydrogen bonds between the acetamide carbonyl and catalytic serine residues .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated oxidation of the piperidinone ring .

Q. How can synthetic yields be improved while minimizing by-products (e.g., dimerization or hydrolysis)?

  • Solvent Optimization : Replace polar aprotic solvents (DMF) with THF to reduce hydrolysis of the chloroacetamide group .
  • Low-Temperature Reactions : Maintain 0–5°C during amine-chloroacetyl chloride coupling to prevent N-alkylation side reactions .
  • Flow Chemistry : Continuous flow systems enhance mixing efficiency and reduce residence time, improving yield by 15–20% compared to batch methods .

Q. What strategies address discrepancies in biological activity data across different assay platforms?

  • Standardized Protocols : Use cell lines with consistent expression levels of target proteins (e.g., HEK293T vs. CHO cells) .
  • Positive/Negative Controls : Include reference inhibitors (e.g., donepezil for acetylcholinesterase assays) to validate assay conditions .
  • Dose-Response Curves : Perform 8-point IC50_{50} measurements in triplicate to account for variability in cell viability assays .

Methodological Challenges and Solutions

Q. How can computational models predict the compound’s pharmacokinetic properties?

  • ADMET Prediction : Tools like SwissADME estimate logP (~1.2), permeability (Caco-2 >5 × 106^{-6} cm/s), and bioavailability (>70%) based on the compound’s low molecular weight and hydrogen bond acceptors .
  • Docking Studies (AutoDock Vina) : Simulate binding to the ATP-binding pocket of kinases, scoring interactions using the Vinardo scoring function .

Q. What are the limitations of current synthetic methods, and how can they be innovatively addressed?

  • Limitation : Low yields (<40%) due to steric hindrance in the piperidinone ring.
  • Solution : Introduce microwave-assisted synthesis to enhance reaction kinetics and reduce time (30 minutes vs. 12 hours) .
  • Green Chemistry : Replace chloroacetyl chloride with bio-based acylating agents (e.g., chloroacetic anhydride) in aqueous micellar media .

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